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Compound of Interest

Compound Name:
6-Bromo-4-hydroxy-8-methyl-2-

phenylquinoline

CAS No.: 1154912-74-9

Cat. No.: B13751487

Get Quote

Executive Summary
The compound 6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline represents a lipophilic,

polysubstituted quinoline scaffold often utilized as a precursor in antiviral and anticancer drug

discovery. Its solubility profile is governed by the interplay between the hydrophobic 2-phenyl/8-

methyl substituents and the polar 4-hydroxy group (which introduces keto-enol tautomerism).

Effective handling of this compound requires a departure from standard "like-dissolves-like"

heuristics due to its high lattice energy. This guide provides a predictive solubility landscape, a

standardized determination protocol (Shake-Flask/HPLC), and a thermodynamic framework

(Apelblat modeling) to support crystallization and formulation processes.

Structural Analysis & Solubility Prediction
Physicochemical Drivers
To understand the solubility behavior, we must analyze the molecular architecture:
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Scaffold Rigidity: The fused quinoline ring system, reinforced by the 2-phenyl group, creates

a large planar surface area. This facilitates strong

stacking interactions, leading to a high crystal lattice energy (predicted melting point

). High melting points correlate directly with lower solubility in all solvents.

Tautomeric Equilibrium: The "4-hydroxy" moiety in quinolines predominantly exists as the 4-

quinolone (keto) tautomer in the solid state and in polar solvents. This form is significantly

more polar and capable of intermolecular hydrogen bonding (dimerization), further reducing

solubility in non-polar media.

Lipophilic Substituents: The 6-bromo and 8-methyl groups increase the partition coefficient (

), making the molecule sparingly soluble in water but enhancing affinity for chlorinated
solvents and aromatic hydrocarbons.

Predicted Solubility Landscape
Based on Structure-Activity Relationships (SAR) of analogous 2-phenyl-4-quinolones, the

solubility hierarchy is projected as follows:
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Solvent Class
Representative
Solvents

Predicted Solubility
Mechanistic
Rationale

Dipolar Aprotic DMF, DMSO, NMP High (>50 mg/mL)

Disrupts

intermolecular H-

bonds; stabilizes the

polar quinolone form.

Polar Protic
Methanol, Ethanol,

IPA
Moderate (Hot)

Soluble at reflux; poor

at RT. Good for

recrystallization.

Chlorinated Chloroform, DCM Moderate

Good interaction with

the lipophilic

bromo/phenyl regions.

Ethers/Esters THF, Ethyl Acetate Low-Moderate

Limited ability to break

crystal lattice H-

bonds.

Non-Polar Hexane, Heptane Negligible

"Anti-solvent"

behavior; used to

precipitate the

product.

Aqueous Water, Buffers (pH 7) Insoluble

Hydrophobic skeleton

dominates; requires

pH adjustment

(acidic/basic) to

ionize.

Experimental Determination Protocol
Since exact literature values are unavailable, you must establish an internal standard. The

Isothermal Saturation (Shake-Flask) Method coupled with HPLC-UV is the industry "gold

standard" for generating thermodynamic solubility data.

Workflow Visualization
The following diagram outlines the critical path for determining equilibrium solubility.
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Start: Solid Sample Preparation

Solvent Selection
(MeOH, EtOH, DMF, THF)

Add Excess Solid to Solvent
(Ensure saturated suspension)

Equilibration (Shake-Flask)
Temp: 298.15 - 323.15 K

Time: 24-48 Hours

Phase Separation
(Syringe Filter 0.45 µm / Centrifuge)

Dilution with Mobile Phase
(Prevent precipitation)

Quantification (HPLC-UV)
λ_max ~250-260 nm

Calculate Mole Fraction (x_i)

Click to download full resolution via product page
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Caption: Figure 1. Standardized workflow for thermodynamic solubility determination of

substituted quinolines.

Detailed Methodology
Preparation: Weigh an excess of 6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline
(approx. 50-100 mg) into 10 mL glass vials.

Solvent Addition: Add 2-5 mL of the target solvent (e.g., Methanol, Ethanol, Acetone, DMF).

Equilibration: Place vials in a thermostatic shaker bath. Agitate at 150 rpm for 48 hours to

ensure equilibrium.

Critical Check: Ensure solid is still visible.[1] If all solid dissolves, add more.

Sampling: Stop agitation and allow particles to settle for 2 hours (or centrifuge).

Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm

PTFE filter.

Quantification: Dilute the filtrate immediately with the HPLC mobile phase (e.g.,

Acetonitrile/Water) to prevent precipitation. Analyze via HPLC.

HPLC Conditions (Suggested):

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 50-95% B.

Detection: UV at 254 nm (aromatic core) and 310 nm (conjugated system).

Thermodynamic Modeling & Analysis
Once experimental data is gathered at multiple temperatures (e.g., 298K, 303K, 308K, 313K), it

is essential to model the solubility to predict behavior at other temperatures (e.g., for cooling

crystallization).

The Modified Apelblat Equation
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The solubility of quinoline derivatives is best described by the semi-empirical Modified Apelblat

Equation. This model correlates the mole fraction solubility (

) with temperature (

):

: Mole fraction solubility.[2]

: Absolute temperature (Kelvin).[2]

: Empirical parameters derived from regression analysis.

and

reflect the enthalpy of solution and non-ideal solution behavior.

accounts for the temperature dependence of the enthalpy of fusion.

Application: By plotting

vs.

, you can derive these constants. A high correlation coefficient (

) validates the data quality.

Dissolution Thermodynamics
Using the van't Hoff analysis, you can calculate the thermodynamic functions of solution:

Enthalpy (

): Positive values indicate an endothermic process (solubility increases with temperature).

Entropy (

): Positive values indicate increased disorder upon dissolution.

Gibbs Free Energy (

):
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.

Insight: For this class of compounds, dissolution is typically endothermic (

) and entropy-driven.

Practical Applications: Solvent Selection Strategy
For purification and process development, selecting the right solvent system is critical. Use the

decision tree below to select solvents for recrystallization vs. reaction.

Solvent Selection Goal

Recrystallization

Reaction Medium

High Solubility
(Hot)

Low Solubility
(Cold)

High Temp (>100°C)

Ambient / Low Temp

Ethanol / DMF
(Best for Purity)Protic

Acetic Acid / Water
(Best for Yield)

Acidic

DMF, DMSO, NMP
(Friedländer Synthesis)

THF, DCM
(Derivatization)

Click to download full resolution via product page

Caption: Figure 2. Solvent selection decision tree based on process requirements.

Recommended Solvent Systems
Recrystallization:

Ethanol (Hot): Often the first choice. If solubility is too low, add 10-20% DMF to increase

solubility at boiling point, then cool slowly.

Glacial Acetic Acid: Excellent for dissolving the quinolone form. Precipitation is induced by

adding water (anti-solvent).
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Reaction Media:

DMF or DMSO: Ideal for substitution reactions (e.g., nucleophilic displacement of the

bromine) due to high solubility and boiling point.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromo-4-hydroxy-8-methyl-2-phenylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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